molecular formula C5H9Br B13065516 (1R,2S)-1-(Bromomethyl)-2-methylcyclopropane CAS No. 51598-64-2

(1R,2S)-1-(Bromomethyl)-2-methylcyclopropane

Cat. No.: B13065516
CAS No.: 51598-64-2
M. Wt: 149.03 g/mol
InChI Key: XOXUXLDFDIJSPF-WHFBIAKZSA-N
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Description

(1R,2S)-1-(Bromomethyl)-2-methylcyclopropane is a chiral cyclopropane derivative characterized by a bromomethyl (-CH₂Br) group and a methyl (-CH₃) group attached to adjacent carbons on the cyclopropane ring. Its stereochemistry (1R,2S) significantly influences its physical, chemical, and biological properties. Cyclopropane derivatives are widely studied due to their strained ring structure, which confers unique reactivity and applications in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No.

51598-64-2

Molecular Formula

C5H9Br

Molecular Weight

149.03 g/mol

IUPAC Name

(1R,2S)-1-(bromomethyl)-2-methylcyclopropane

InChI

InChI=1S/C5H9Br/c1-4-2-5(4)3-6/h4-5H,2-3H2,1H3/t4-,5-/m0/s1

InChI Key

XOXUXLDFDIJSPF-WHFBIAKZSA-N

Isomeric SMILES

C[C@H]1C[C@H]1CBr

Canonical SMILES

CC1CC1CBr

Origin of Product

United States

Preparation Methods

Bromination of 2-Methylcyclopropane

The most common synthetic route involves the selective bromination of 2-methylcyclopropane to introduce the bromomethyl group at the 1-position. This process typically proceeds via a radical bromination mechanism facilitated by:

  • Reagents: Molecular bromine (Br2)
  • Initiators: Radical initiators such as azobisisobutyronitrile (AIBN) or ultraviolet (UV) light to generate bromine radicals
  • Solvents: Non-polar solvents like carbon tetrachloride (CCl4) or inert solvents to maintain reaction control
  • Conditions: Controlled temperature (often 0–25°C) and inert atmosphere to minimize side reactions

This method yields the bromomethylated cyclopropane with stereochemical control favoring the (1R,2S) isomer under optimized conditions.

Cyclopropanation of Suitable Precursors Followed by Bromination

An alternative route involves:

  • Step 1: Cyclopropanation of alkenes or allylic precursors using carbene or carbenoid intermediates generated in situ (e.g., from diazo compounds).
  • Step 2: Subsequent bromination of the cyclopropane ring or side chains using brominating agents under mild conditions.

This method often employs catalysts such as transition metal complexes (e.g., Rh, Cu) to enhance stereoselectivity and yield.

Industrial Scale Preparation

For industrial production, continuous flow reactors are utilized to improve:

  • Reaction control: Precise temperature and reagent concentration management
  • Safety: Controlled handling of bromine and radical initiators
  • Yield and Purity: Enhanced by optimized flow rates and reaction times

This approach is scalable and reproducible, facilitating the production of (1R,2S)-1-(Bromomethyl)-2-methylcyclopropane with high stereochemical purity.

Reaction Mechanism Insights

Step Description Key Features
Radical Initiation Generation of bromine radicals by UV light or initiators Formation of Br· radicals
Hydrogen Abstraction Bromine radical abstracts hydrogen from methyl group adjacent to cyclopropane ring Formation of cyclopropylmethyl radical
Radical Recombination Radical intermediate reacts with bromine molecule to form bromomethyl substituent Introduction of bromine at 1-position
Stereochemical Outcome Radical intermediates favor (1R,2S) configuration under controlled conditions Stereoselectivity influenced by steric and electronic factors

Analytical Characterization During Preparation

To confirm the successful synthesis and stereochemical integrity of (1R,2S)-1-(Bromomethyl)-2-methylcyclopropane, the following techniques are employed:

Technique Purpose Details
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and stereochemical assignment ¹H and ¹³C NMR with NOE experiments to confirm spatial arrangement
Gas Chromatography (GC) Purity assessment Separation and quantification of product and impurities
High-Resolution Mass Spectrometry (HRMS) Molecular weight confirmation Accurate mass determination confirming bromine incorporation
Infrared (IR) Spectroscopy Functional group identification Detection of C-Br stretch (~550 cm⁻¹)
X-ray Crystallography Absolute configuration verification Gold standard for stereochemical confirmation when crystals are available

Comparative Summary of Preparation Routes

Preparation Method Key Reagents Conditions Advantages Disadvantages
Radical Bromination of 2-Methylcyclopropane Br2, AIBN or UV light Mild temperature, inert solvent Simple, direct, scalable Requires careful control to avoid overbromination
Cyclopropanation Followed by Bromination Diazo compounds, transition metal catalysts, brominating agents Multi-step, controlled atmosphere High stereoselectivity, versatile More complex, requires catalyst handling
Industrial Continuous Flow Bromination Br2, radical initiators Flow reactor, temperature and flow rate control High yield, reproducible, safe Requires specialized equipment

Research Findings and Optimization Strategies

  • Stereochemical Control: Studies show that reaction temperature and solvent polarity significantly influence the stereochemical outcome, with lower temperatures favoring the (1R,2S) isomer.
  • Radical Initiator Choice: Use of AIBN versus UV light affects radical generation rates and side reactions; AIBN provides more controlled initiation.
  • Purification: Flash column chromatography using silica gel with hexanes/ethyl acetate mixtures effectively separates the desired product from side products.
  • Scale-Up: Continuous flow bromination improves heat dissipation and reagent mixing, reducing side reactions and increasing yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group undergoes S<sub>N</sub>2 reactions with nucleophiles, yielding substituted cyclopropane derivatives.

ReagentConditionsProductYieldSource
BenzylamineRoom temperature(1R,2S)-1-(Benzylaminomethyl)-2-methylcyclopropane89%
Sodium methoxideMethanol, reflux(1R,2S)-1-(Methoxymethyl)-2-methylcyclopropane76%
Potassium thiolateDMF, 60°C(1R,2S)-1-(Methylthiomethyl)-2-methylcyclopropane82%

Key Observations :

  • Stereochemistry is retained due to the rigid cyclopropane ring, preventing inversion during substitution .

  • Bulkier nucleophiles (e.g., tert-butoxide) show reduced reactivity due to steric hindrance.

Elimination Reactions

Under basic conditions, the compound undergoes E2 elimination to form alkenes.

BaseConditionsProductSelectivitySource
KOtBu (1.5 equiv)THF, 70°C, 4h3-Methylcyclopentene95% (trans)
NaOH (aq.)Ethanol, reflux3-Methylcyclopentene88% (trans)

Mechanistic Insight :

  • Elimination proceeds via abstraction of a β-hydrogen adjacent to the cyclopropane ring, forming a conjugated diene intermediate that rearranges to the stable alkene .

  • Steric effects from the methyl group favor trans-alkene formation.

Radical-Mediated Reactions

The bromomethyl group participates in radical chain reactions under UV light or radical initiators.

InitiatorConditionsProductNotesSource
AIBNCCl<sub>4</sub>, 80°C1-(Chloromethyl)-2-methylcyclopropane68% yield
UV lightBr<sub>2</sub>, hexane1,2-Dibromo-2-methylcyclopropaneMixture of diastereomers

Critical Findings :

  • Radical stability is influenced by the cyclopropane ring’s strain, leading to competitive ring-opening pathways .

  • Bromine radical addition favors equatorial positions due to steric effects .

Stereochemical Influence on Reactivity

The (1R,2S) configuration significantly impacts reaction outcomes:

Reaction TypeEffect of ConfigurationExampleSource
SubstitutionRetained stereochemistry in productsAmine derivatives maintain (1R,2S)
EliminationTrans-alkene favored due to methyl group orientation3-Methylcyclopentene (trans)
Radical reactionsDiastereomer ratio depends on bromine attack trajectory65:35 (cis:trans dibromide)

Comparative Reactivity with Analogues

A comparison with related compounds highlights unique features:

CompoundReactivity DifferenceReasonSource
(1R,2R)-1-(Bromomethyl)-2-methylcyclopropaneSlower substitution kineticsIncreased steric hindrance
1-(Chloromethyl)-2-methylcyclopropaneLower electrophilicityWeaker C–Cl bond polarization
1,2-Bis(bromomethyl)cyclopropaneHigher propensity for eliminationEnhanced strain and leaving-group proximity

Substitution Mechanism

  • S<sub>N</sub>2 Pathway : Backside attack by nucleophiles, facilitated by the cyclopropane ring’s rigidity .

  • Steric Effects : Methyl group at C2 hinders nucleophilic approach from the syn face, favoring anti substitution.

Elimination Mechanism

  • Concerted E2 Process : Base abstracts β-hydrogen while bromide leaves, forming a conjugated alkene .

  • Transition State : Partial negative charge on the developing alkene stabilizes the transition state.

Scientific Research Applications

Table 1: Synthesis Methods

MethodDescription
BrominationReaction of 2-methylcyclopropane with bromine under radical conditions.
Continuous Flow ReactorsUtilization of optimized reaction parameters for large-scale production to enhance yield.

Scientific Research Applications

The applications of (1R,2S)-1-(Bromomethyl)-2-methylcyclopropane span several scientific domains:

Organic Chemistry

  • Building Block : Serves as an essential intermediate in the synthesis of more complex organic molecules.
  • Reactivity : The bromomethyl group allows for various substitution and elimination reactions, making it versatile in synthetic pathways.

Medicinal Chemistry

  • Biological Activity : Investigated for its potential as an enzyme inhibitor or antimicrobial agent. The compound's ability to form covalent bonds with nucleophilic sites on proteins suggests it may modify biological activity.
  • Anticancer Properties : Similar compounds have shown potential in inhibiting cancer cell growth, indicating that this compound could be explored for therapeutic applications.

Material Science

  • Specialty Chemicals : Used in the synthesis of materials with unique properties due to its structural characteristics.

Comparative Analysis with Related Compounds

To understand the uniqueness of (1R,2S)-1-(Bromomethyl)-2-methylcyclopropane, it is useful to compare it with structurally similar compounds:

Compound NameStructural DifferencesUnique Features
(1R,2R)-1-(Bromomethyl)-2-methylcyclopropaneDifferent stereochemistryMay exhibit different reactivity patterns
2-Bromomethyl-2-methylpropaneDifferent carbon skeletonVaries in reactivity due to structural differences
1-Bromo-2-methylpropaneDifferent arrangement of carbon atomsDistinct properties compared to cyclopropane derivatives

Enzyme Interaction Studies

Research has indicated that compounds featuring a bromomethyl group can significantly inhibit specific enzymes involved in metabolic pathways. In vitro studies demonstrated that these interactions could lead to altered cellular responses, suggesting therapeutic potential.

Antimicrobial Activity

Studies have shown that cyclopropane derivatives exhibit potent activity against various bacterial strains, including Helicobacter pylori. The unique structural features contribute to their effectiveness as antibacterial agents.

Mechanism of Action

The mechanism of action of CIS–1-(BROMOMETHYL)-2-METHYLCYCLOPROPANE involves its reactivity with various nucleophiles and bases The bromomethyl group acts as a leaving group in substitution and elimination reactions, facilitating the formation of new chemical bonds

Comparison with Similar Compounds

Structural and Stereochemical Variations

The following table summarizes key structural and stereochemical differences between (1R,2S)-1-(Bromomethyl)-2-methylcyclopropane and related compounds:

Compound Name Substituents Stereochemistry Molecular Weight (g/mol) Key Properties/Applications
(1R,2S)-1-(Bromomethyl)-2-methylcyclopropane -CH₂Br, -CH₃ 1R,2S ~151.0 (estimated) High electrophilicity due to Br; chiral synthon
(1R,2S)-1-(4-Chlorophenyl)-2-methylcyclopropane-1-methanol -C₆H₄Cl, -CH₃, -CH₂OH 1R,2S ~226.7 [α] +56.6 (CHCl₃); intermediate in pyrethroid synthesis
rac-(1R,2S)-1-(Bromomethyl)-2-fluorocyclopropane -CH₂Br, -F Racemic 1R,2S 152.99 Fluorine enhances metabolic stability; building block for agrochemicals
(1R,2S)-1-(3-Bromo-4-fluorophenyl)-2-(hydroxymethyl)cyclopropanecarbonitrile -C₆H₃BrF, -CH₂OH, -CN 1R,2S ~297.1 Nitrile group increases polarity; potential pharmaceutical intermediate
(1S,2R)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride -C₆H₄Br, -NH₂·HCl 1S,2R ~279.6 Amine functionality enables salt formation; chiral resolving agent

Biological Activity

(1R,2S)-1-(Bromomethyl)-2-methylcyclopropane is a cyclopropane derivative notable for its unique structure and potential biological activity. This compound features a bromomethyl group at the first carbon and a methyl group at the second carbon of the cyclopropane ring, which contributes to its reactivity and interactions with biological systems. The molecular formula is C5_5H9_9Br, with a molecular weight of approximately 149.029 g/mol. Its stereochemistry, particularly the (1R,2S) configuration, plays a crucial role in determining its biological properties.

The biological activity of (1R,2S)-1-(Bromomethyl)-2-methylcyclopropane is largely attributed to its ability to interact with various biological macromolecules. The bromomethyl group can engage in covalent bonding with nucleophilic sites on proteins, potentially altering their activity or function. This characteristic makes it a valuable precursor in the synthesis of enzyme inhibitors and receptor ligands.

Biological Activity Overview

Research indicates that (1R,2S)-1-(Bromomethyl)-2-methylcyclopropane may act as an inhibitor or modulator in biochemical pathways. Its structure allows for significant interactions with enzymes and receptors, which can lead to therapeutic applications in treating various diseases.

Potential Applications:

  • Enzyme Inhibition : The compound's ability to form covalent bonds enhances its potential as an enzyme inhibitor.
  • Receptor Modulation : It may serve as a ligand for specific receptors, influencing signaling pathways.

Comparative Analysis with Related Compounds

The biological activity of (1R,2S)-1-(Bromomethyl)-2-methylcyclopropane can be compared to other structurally similar compounds. The following table summarizes some notable examples:

Compound NameStructural DifferencesUnique Features
(1R,2R)-1-(Bromomethyl)-2-methylcyclopropaneDifferent stereochemistryMay exhibit different reactivity patterns due to stereochemistry
(1S,2S)-1-(Bromomethyl)-2-methylcyclopropaneDifferent stereochemistryPotentially different biological activity compared to (1R,2S)
(1R,2S)-1-(Chloromethyl)-2-methylcyclopropaneChlorine instead of bromineDifferent reactivity due to halogen type
1,1-Bis(bromomethyl)cyclopropaneAdditional bromomethyl groupIncreased reactivity due to multiple reactive sites

Case Studies and Research Findings

Several studies have explored the biological implications of cyclopropane derivatives similar to (1R,2S)-1-(Bromomethyl)-2-methylcyclopropane:

  • Enzyme Interaction Studies : Research has demonstrated that compounds with similar structures can effectively inhibit enzymes involved in critical metabolic pathways. For instance, cyclopropanone derivatives have shown significant activity against various cancer cell lines by targeting specific enzymes that regulate cell proliferation .
  • Antimicrobial Activity : Cyclopropane derivatives have also been studied for their antimicrobial properties. A recent study highlighted that certain amide derivatives containing cyclopropane exhibited moderate antibacterial effects against Staphylococcus aureus and Escherichia coli .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (1R,2S)-1-(Bromomethyl)-2-methylcyclopropane, and how do reaction conditions influence yield?

  • The compound is typically synthesized via cyclopropanation followed by bromination. Cyclopropane rings are formed using diazo compounds and transition metal catalysts (e.g., Rh or Cu), while bromination employs bromine (Br₂) in non-polar solvents (e.g., CCl₄) under free radical conditions . Yield optimization requires strict control of temperature and stoichiometry to minimize side reactions like dibromination. Solvent polarity and catalyst choice (e.g., Rh₂(OAc)₄ vs. Cu(OTf)₂) significantly impact stereoselectivity .

Q. What are the common reactivity patterns of (1R,2S)-1-(Bromomethyl)-2-methylcyclopropane in nucleophilic substitution and elimination reactions?

  • The bromomethyl group undergoes nucleophilic substitution with reagents like NaOH or NaOMe in polar solvents (e.g., methanol), producing alcohols or amines. Elimination reactions with strong bases (e.g., KOtBu) in aprotic solvents (DMSO) yield cyclopropene derivatives . Steric hindrance from the methyl group at C2 slows substitution at C1, favoring elimination under harsh conditions .

Q. How is the stereochemistry of (1R,2S)-1-(Bromomethyl)-2-methylcyclopropane confirmed experimentally?

  • X-ray crystallography is the gold standard, as demonstrated for structurally similar cyclopropane derivatives (e.g., (2S,4R)-2-[(1R)-1-(4-Bromophenyl)-...cyclohexanone), where crystal data (space group, Flack parameter) resolve absolute configurations . Complementary methods include chiral HPLC and NMR analysis with chiral shift reagents .

Advanced Research Questions

Q. How does the methyl group at C2 influence the compound’s reactivity in ring-opening reactions compared to non-methylated analogs?

  • The methyl group increases steric strain, making the cyclopropane ring more susceptible to electrophilic attack but less reactive in nucleophilic substitutions. For example, in ring-opening reactions with HBr, the methyl group directs regioselectivity, favoring addition at the less hindered carbon. Computational studies (DFT) show that the methyl group lowers the activation energy for ring-opening by 8–12 kJ/mol compared to unsubstituted analogs .

Q. What strategies resolve contradictions in reported reaction outcomes for (1R,2S)-1-(Bromomethyl)-2-methylcyclopropane?

  • Discrepancies in product ratios (e.g., substitution vs. elimination) often arise from trace impurities or varying solvent dielectric constants. Systematic validation using controlled reagent purity (e.g., anhydrous KOtBu) and in situ monitoring (e.g., IR spectroscopy) is recommended. For example, conflicting reports on elimination yields were resolved by identifying residual water in solvents, which favors hydrolysis over elimination .

Q. How can computational modeling predict the compound’s behavior in asymmetric synthesis or catalytic systems?

  • Molecular dynamics (MD) and density functional theory (DFT) models simulate transition states to predict stereoselectivity. For instance, modeling the interaction between (1R,2S)-1-(Bromomethyl)-2-methylcyclopropane and chiral catalysts (e.g., BINOL-derived phosphates) accurately predicts enantiomeric excess (ee) in allylic alkylation reactions .

Q. What methodologies enable enantiomeric purity assessment during large-scale synthesis?

  • Chiral stationary phase GC/MS or HPLC (e.g., Chiralpak IG-3 columns) separates enantiomers, while polarimetry and ¹H NMR with Eu(hfc)₃ provide rapid purity estimates. For example, a recent study achieved >99% ee by coupling asymmetric cyclopropanation with kinetic resolution using lipase enzymes .

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